molecular formula C21H18F3NO4 B11295913 3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11295913
M. Wt: 405.4 g/mol
InChI Key: VFBGGGLFDFMZOI-UHFFFAOYSA-N
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Description

3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound characterized by its unique chromeno-oxazin structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Chromeno Core: This step often involves the cyclization of appropriate phenolic precursors under acidic or basic conditions.

    Introduction of the Oxazin Ring: The oxazin ring is usually formed through a condensation reaction involving an amine and a carbonyl compound.

    Functionalization: The trifluoromethoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, often using trifluoromethoxybenzene as a starting material.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts to enhance reaction rates and selectivity are commonly employed.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxazin ring, potentially opening it to form simpler amine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products:

    Oxidation Products: Alcohols, ketones, and carboxylic acids.

    Reduction Products: Amines and alcohols.

    Substitution Products: Various substituted phenyl derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

    Drug Development: Its unique structure makes it a candidate for drug discovery, targeting specific biological pathways.

Medicine:

    Therapeutic Agents: Research is ongoing into its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry:

    Materials Science: The compound’s stability and reactivity make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    3-ethyl-4-methyl-9-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Lacks the trifluoromethoxy group, resulting in different reactivity and biological activity.

    4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: Similar structure but without the ethyl group, affecting its chemical properties.

Uniqueness: The presence of the trifluoromethoxy group in 3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one imparts unique chemical and biological properties, such as increased stability and enhanced biological activity, distinguishing it from other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C21H18F3NO4

Molecular Weight

405.4 g/mol

IUPAC Name

3-ethyl-4-methyl-9-[4-(trifluoromethoxy)phenyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C21H18F3NO4/c1-3-15-12(2)16-8-9-18-17(19(16)28-20(15)26)10-25(11-27-18)13-4-6-14(7-5-13)29-21(22,23)24/h4-9H,3,10-11H2,1-2H3

InChI Key

VFBGGGLFDFMZOI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=C(C3=C(C=C2)OCN(C3)C4=CC=C(C=C4)OC(F)(F)F)OC1=O)C

Origin of Product

United States

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